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Introduction
Pegnivacogin (formerly RB006) is a single-stranded RNA aptamer that acts as a direct and

selective inhibitor of coagulation Factor IXa (FIXa). It was developed as part of the REG1

anticoagulation system, which also includes its complementary oligonucleotide active control

agent, anivamersen (formerly RB007). Anivamersen is designed to bind to pegnivacogin via

Watson-Crick base pairing, thereby neutralizing its anticoagulant effect in a controllable and

titratable manner.[1][2][3][4] Pegnivacogin was investigated for the prevention of thrombotic

complications in patients with acute coronary syndromes (ACS) undergoing percutaneous

coronary intervention (PCI).[1][2]

Note on Clinical Development: The clinical development of pegnivacogin (as part of the REG1

system) was halted during Phase 3 trials (REGULATE-PCI) due to a higher than expected rate

of serious allergic reactions.[1] Researchers should be aware of this potential for

hypersensitivity when working with this compound.

Mechanism of Action
Pegnivacogin is a 31-nucleotide RNA aptamer that is stabilized against nuclease degradation

and conjugated to a 40-kDa polyethylene glycol (PEG) moiety to extend its plasma half-life. It

binds with high affinity and specificity to the active site of Factor IXa, a critical enzyme in the

intrinsic pathway of the coagulation cascade. By inhibiting FIXa, pegnivacogin effectively
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blocks the conversion of Factor X to Factor Xa, which in turn prevents the downstream

generation of thrombin and the formation of a fibrin clot.[3][5] This targeted inhibition of the

intrinsic pathway makes pegnivacogin a potent anticoagulant.

The anticoagulant effect of pegnivacogin can be rapidly and specifically reversed by the

administration of anivamersen, a 15-nucleotide RNA oligonucleotide. Anivamersen's sequence

is complementary to a portion of the pegnivacogin aptamer, allowing it to bind tightly and

neutralize its activity.[3][6] This offers a unique mechanism for controlling the level of

anticoagulation.

Signaling Pathway Diagram

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://synapse.patsnap.com/drug/04622dfac21e4529846d8756accec174
https://academic.oup.com/eurheartj/article/32/19/2412/485680
https://www.benchchem.com/product/b1193231?utm_src=pdf-body
https://www.benchchem.com/product/b1193231?utm_src=pdf-body
https://www.benchchem.com/product/b1193231?utm_src=pdf-body
https://synapse.patsnap.com/drug/04622dfac21e4529846d8756accec174
https://scholars.duke.edu/publication/757263
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Coagulation Cascade

Factor IX

Factor IXa

Activation

Factor X

Factor Xa

Activation

Prothrombin

Thrombin

Activation

Fibrinogen

Fibr

Conversion

Fibrin ClotPegnivacogin

Inhibition

Inactive
Pegnivacogin-Anivamersen

Complex

Anivamersen

Neutralization

Click to download full resolution via product page

Caption: Mechanism of action of pegnivacogin and its reversal by anivamersen.
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Data Presentation
Pharmacodynamic Effects of Pegnivacogin in Humans

Parameter Dose Result Study Population

Factor IX Inhibition 1 mg/kg IV bolus > 99% inhibition Patients with ACS[5]

aPTT Prolongation 1 mg/kg IV bolus
2.9 ± 0.3-fold increase

from baseline
Patients with ACS[7]

Mean aPTT 1 mg/kg IV bolus 93.0 ± 9.5 seconds Patients with ACS[7]

Plasma Concentration 1 mg/kg IV bolus 26.1 ± 4.6 µg/mL Patients with ACS[7]

Reversal of aPTT

Descending doses of

anivamersen (1.5 to

0.094 mg/kg)

Rapid, dose-

dependent reversal
Healthy Volunteers[4]

In Vitro Effects of Pegnivacogin on Platelet Function
Assay Condition Result

ADP-induced CD62P-

expression

Pegnivacogin incubated with

whole blood from healthy

volunteers

Significant reduction (100% vs.

89.79 ± 4.04%)[2]

ADP-induced PAC-1 binding

Pegnivacogin incubated with

whole blood from healthy

volunteers

Significant reduction (100% vs.

83.02 ± 4.08%)[2]

Platelet Aggregation (LTA)

Pegnivacogin incubated with

whole blood from healthy

volunteers

Significant reduction (97.71 ±

5.30% vs. 66.53 ± 9.92%)[2]

Residual Platelet Aggregation
1 mg/kg IV bolus in ACS

patients

Significant reduction 20 min

post-dose (100% vs. 43.21 ±

8.23%)[2]

Experimental Protocols
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In Vitro Evaluation of Pegnivacogin's Effect on Platelet
Reactivity
This protocol is based on the methodology described by Staudacher et al. (2017).[2]

1. Blood Collection and Preparation: a. Draw whole blood from healthy, consenting volunteers

who have not taken any antiplatelet medication for at least 14 days. b. Use a 21-gauge butterfly

needle and collect blood into tubes containing 3.2% sodium citrate. c. The first 3-5 mL of blood

should be discarded to avoid activation due to puncture. d. For light transmission aggregometry

(LTA), prepare platelet-rich plasma (PRP) by centrifuging whole blood at 200 x g for 15 minutes

at room temperature. e. Prepare platelet-poor plasma (PPP) by centrifuging the remaining

blood at 2000 x g for 10 minutes.

2. Incubation with Pegnivacogin: a. Incubate whole blood or PRP samples with pegnivacogin
at a desired final concentration (e.g., 10 µg/mL) or vehicle control for 15 minutes at 37°C.

3. Flow Cytometry for Platelet Activation Markers (CD62P and PAC-1): a. To the incubated

whole blood, add adenosine diphosphate (ADP) at a final concentration of 5 µM to induce

platelet activation. b. Simultaneously, add fluorescently labeled antibodies against CD62P and

PAC-1. c. Incubate for 20 minutes at room temperature in the dark. d. Stop the reaction by

adding 1 mL of 1% formaldehyde solution. e. Analyze the samples on a flow cytometer, gating

on the platelet population based on forward and side scatter characteristics. f. Quantify the

percentage of platelets positive for CD62P and the mean fluorescence intensity of PAC-1

binding.

4. Light Transmission Aggregometry (LTA): a. Adjust the platelet count in the PRP to

approximately 250,000/µL using PPP. b. Place cuvettes with PRP in an aggregometer and set

the baseline with PRP (0% aggregation) and PPP (100% aggregation). c. Add ADP (5 µM final

concentration) to the PRP to induce aggregation. d. Record the change in light transmission for

at least 5 minutes. e. The maximum aggregation percentage is determined as the primary

endpoint.

In Vivo Murine Model of Ferric Chloride-Induced Carotid
Artery Thrombosis
This protocol is based on the methodology described by Moreno et al. (2019).[8]
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1. Animal Preparation: a. Anesthetize a C57BL/6 mouse using an appropriate anesthetic

regimen (e.g., isoflurane). b. Place the mouse in a supine position on a heating pad to maintain

body temperature. c. Make a midline cervical incision and carefully dissect the right common

carotid artery from the surrounding tissues.

2. Instrumentation: a. Place a Doppler flow probe around the distal portion of the carotid artery

to monitor blood flow. b. Administer pegnivacogin (e.g., 0.5 mg/kg) or vehicle control via

intravenous injection (e.g., tail vein).

3. Thrombosis Induction: a. Apply a small piece of filter paper (e.g., 1x2 mm) saturated with

10% ferric chloride (FeCl₃) to the adventitial surface of the carotid artery, proximal to the flow

probe. b. Leave the filter paper in place for 3 minutes to induce endothelial injury. c. After 3

minutes, remove the filter paper and rinse the artery with saline.

4. Data Acquisition: a. Continuously monitor and record the blood flow through the carotid

artery using the Doppler flow probe. b. The primary endpoint is the time to vessel occlusion,

defined as the cessation of blood flow. c. Monitor for a defined period (e.g., 60 minutes) or until

stable occlusion occurs.

Experimental Workflow Diagram
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In Vitro Protocol In Vivo Protocol (Murine Thrombosis Model)

Start: Whole Blood Sample

Incubate with Pegnivacogin
or Vehicle

Activate with ADP

Light Transmission
Aggregometry

Stain with Antibodies
(CD62P, PAC-1)

Flow Cytometry Analysis

End: Platelet Reactivity Data

Start: Anesthetized Mouse

Expose Carotid Artery

Place Flow Probe

Administer Pegnivacogin
or Vehicle (IV)

Induce Injury (FeCl3)

Monitor Blood Flow

End: Time to Occlusion Data

Click to download full resolution via product page

Caption: Workflow for in vitro and in vivo evaluation of pegnivacogin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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